![molecular formula C16H10F4O4 B6408801 3-(3-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261934-53-5](/img/structure/B6408801.png)
3-(3-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%
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Overview
Description
3-(3-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, or 3F5MCPBA, is a fluorinated carboxylic acid that is used in a variety of scientific research applications. It is a versatile compound with a wide range of potential applications, including in medicinal chemistry, materials science, and biochemistry. 3F5MCPBA is known to have a high degree of solubility in both organic and aqueous solvents, making it an ideal compound for a variety of synthesis and research applications.
Scientific Research Applications
3F5MCPBA has been used in a variety of scientific research applications. It has been used in medicinal chemistry to synthesize a variety of drug molecules, including those targeting cancer, inflammation, and other diseases. It has also been used in materials science to synthesize a variety of polymers and other materials. Additionally, 3F5MCPBA has been used in biochemistry to study the structure and function of proteins and other biomolecules.
Mechanism of Action
The mechanism of action of 3F5MCPBA is not yet fully understood, but it is thought to act by modulating the activity of enzymes and other proteins involved in various biochemical pathways. It is believed to interact with specific amino acid residues on the surface of proteins, altering their activity and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3F5MCPBA are not yet fully understood, but it is thought to have a range of effects on various biochemical pathways. It is known to interact with various enzymes and proteins, altering their activity and function. Additionally, it is believed to modulate the activity of various hormones and neurotransmitters, which could lead to physiological effects.
Advantages and Limitations for Lab Experiments
The advantages of using 3F5MCPBA in laboratory experiments include its wide range of potential applications, its high solubility in both organic and aqueous solvents, and its low cost. Its main limitation is that its mechanism of action is not yet fully understood, which could limit its potential applications.
Future Directions
Future research on 3F5MCPBA could focus on further elucidating its mechanism of action, as well as its potential applications in medicinal chemistry, materials science, and biochemistry. Additionally, further research could explore its potential effects on various biochemical pathways and physiological processes. Finally, further research could also focus on optimizing the synthesis of 3F5MCPBA for use in various laboratory experiments.
Synthesis Methods
3F5MCPBA is synthesized from the reaction of 3-fluoro-5-methoxycarbonylphenyl bromide and trifluoromethylbenzoic acid. The reaction is carried out in a two-step process, with the first step involving the reaction of the bromide and the acid in a dichloromethane solvent. This reaction yields 3-(3-fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid as the final product.
properties
IUPAC Name |
3-(3-fluoro-5-methoxycarbonylphenyl)-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F4O4/c1-24-15(23)11-3-9(6-13(17)7-11)8-2-10(14(21)22)5-12(4-8)16(18,19)20/h2-7H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWOXBKYDVPBOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691545 |
Source
|
Record name | 3'-Fluoro-5'-(methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70691545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid | |
CAS RN |
1261934-53-5 |
Source
|
Record name | 3'-Fluoro-5'-(methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70691545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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